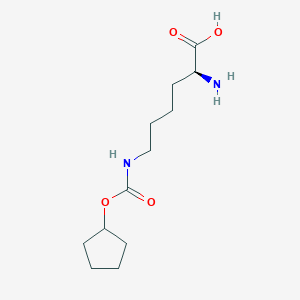
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is a derivative of L-Lysine, an essential amino acid. This compound is characterized by the presence of a cyclopentyloxycarbonyl group attached to the epsilon nitrogen of the lysine molecule. It has the molecular formula C12H22N2O4 and a molecular weight of 258.314 Da
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine typically involves the protection of the amino group of L-Lysine followed by the introduction of the cyclopentyloxycarbonyl group. The process can be summarized as follows:
Protection of the alpha-amino group: This is often achieved using a protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the cyclopentyloxycarbonyl group: This step involves the reaction of the protected lysine with cyclopentyl chloroformate under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine can undergo various chemical reactions, including:
Hydrolysis: The cyclopentyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-Lysine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: L-Lysine.
Substitution: Various lysine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other lysine derivatives.
Biology: Studied for its role in protein modification and its potential effects on protein function.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for L-Lysine.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine primarily involves its ability to modify proteins by attaching to lysine residues. This modification can affect protein structure and function, potentially altering enzyme activity, protein-protein interactions, and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the proteins it interacts with .
Comparación Con Compuestos Similares
Nepsilon-Carbobenzyloxy-L-Lysine: Another lysine derivative with a benzyloxycarbonyl group instead of a cyclopentyloxycarbonyl group.
Nepsilon-Carboxymethyl-Lysine: A lysine derivative formed through the Maillard reaction, often studied for its role in aging and disease.
Uniqueness: Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is unique due to its cyclopentyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it valuable for specific applications in peptide synthesis and protein modification studies .
Propiedades
Fórmula molecular |
C12H22N2O4 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Clave InChI |
ZHGGYCNHXLZKHG-JTQLQIEISA-N |
SMILES isomérico |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


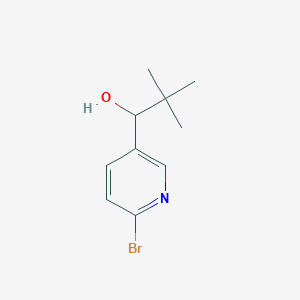
![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)
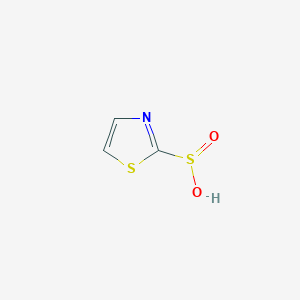
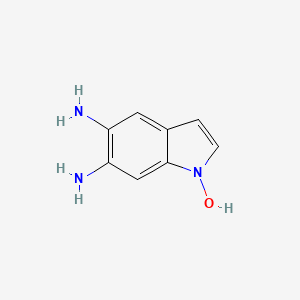

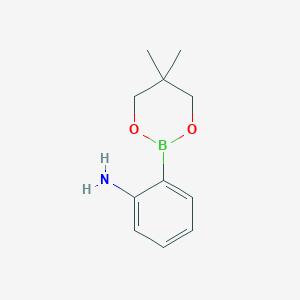
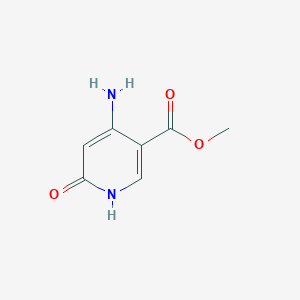


![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
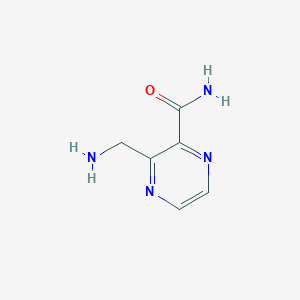
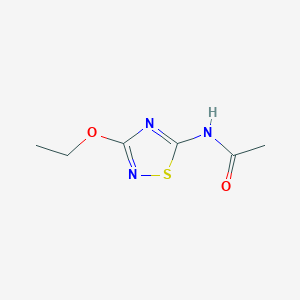
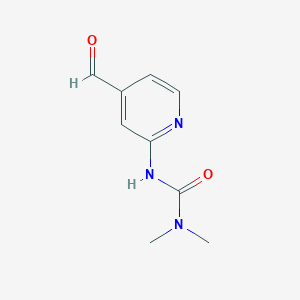
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
